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Compound of Interest

Compound Name: N-1-Boc-Amino-3-cyclopentene

Cat. No.: B124121 Get Quote

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development

Professionals

This technical whitepaper provides an in-depth analysis of the commercially available synthetic

building block, N-1-Boc-Amino-3-cyclopentene. Esteemed for its role as a critical precursor in

the synthesis of carbocyclic nucleoside analogues, this compound is of significant interest to

the pharmaceutical and biotechnology industries. This guide offers a detailed overview of its

chemical and physical properties, commercial availability, and its application in the synthesis of

antiviral agents, supported by experimental protocols and logical workflow diagrams.

Core Compound Specifications
N-1-Boc-Amino-3-cyclopentene, systematically named tert-butyl cyclopent-3-en-1-

ylcarbamate, is a versatile organic intermediate. The presence of the tert-butoxycarbonyl (Boc)

protecting group on the amine and the reactive double bond within the cyclopentene ring

makes it an ideal starting material for complex organic syntheses.[1]
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Property Value Source

CAS Number 193751-54-1 [1][2]

Molecular Formula C10H17NO2 [1][2]

Molecular Weight 183.25 g/mol [1][2]

Appearance
Colorless to pale yellow

transparent liquid or solid
[1]

Boiling Point 268.9 ± 20.0 °C (Predicted) ChemicalBook

Density 1.01 ± 0.1 g/cm³ (Predicted) ChemicalBook

Melting Point 70-72 °C

China Tert-Butyl Cyclopent-3-

en-1-ylcarbamate CAS

193751-54-1 ...

Purity Typically ≥97% [3]

Storage Temperature 2-8°C ChemicalBook

Commercial Availability
N-1-Boc-Amino-3-cyclopentene is readily available from a variety of chemical suppliers

worldwide. The typical packaging sizes range from grams to kilograms, catering to both

laboratory-scale research and larger-scale production needs.

Prominent Suppliers Include:

Fluorochem[3]

Natural Micron Pharm Tech[1]

ChemicalBook[4]

Sigma-Aldrich
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Application in the Synthesis of Carbocyclic
Nucleoside Analogues
A primary application of N-1-Boc-Amino-3-cyclopentene lies in its role as a key intermediate

in the synthesis of carbocyclic nucleoside analogues.[1] These compounds are structurally

similar to natural nucleosides but have the oxygen atom of the furanose ring replaced by a

methylene group, conferring increased metabolic stability. This structural modification makes

them potent antiviral and antineoplastic agents.

A notable example is the synthesis of Abacavir, a powerful anti-HIV drug. The cyclopentene

ring of N-1-Boc-Amino-3-cyclopentene serves as the carbocyclic "sugar" mimic in these

analogues.

Synthetic Pathway Overview
The general synthetic strategy to produce a carbocyclic nucleoside analogue from a

cyclopentene precursor involves several key transformations. The following diagram illustrates

a logical workflow for such a synthesis.

Core Synthesis
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A generalized synthetic workflow for carbocyclic nucleoside analogues.

Key Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis

of carbocyclic nucleoside analogues, based on established chemical literature. These protocols
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are provided for illustrative purposes and should be adapted and optimized for specific

substrates and laboratory conditions.

Diastereoselective Epoxidation of N-1-Boc-Amino-3-
cyclopentene
This procedure outlines the formation of an epoxide ring on the cyclopentene moiety, a crucial

step for introducing further functionality with stereocontrol.

Materials:

N-1-Boc-Amino-3-cyclopentene

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve N-1-Boc-Amino-3-cyclopentene (1 equivalent) in anhydrous DCM in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the

temperature at 0 °C.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-

aminocyclopentene oxide.

Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a versatile method for the stereospecific conversion of a secondary

alcohol to an amine, as in the coupling of the carbocyclic core with a nucleobase.

Materials:

Protected Amino Alcohol Intermediate

Nucleobase (e.g., 6-chloropurine)

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Anhydrous tetrahydrofuran (THF)

Silica gel for column chromatography

Procedure:

To a stirred solution of the protected amino alcohol intermediate (1 equivalent) and the

nucleobase (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at

room temperature under an inert atmosphere.

Cool the mixture to 0 °C in an ice bath.
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Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the residue by silica gel column chromatography to afford the protected carbocyclic

nucleoside analogue.

Boc Group Deprotection
The final step in many synthetic routes is the removal of the Boc protecting group to yield the

free amine of the target molecule.

Materials:

Protected Carbocyclic Nucleoside Analogue

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Procedure:

Dissolve the Boc-protected carbocyclic nucleoside analogue in a mixture of DCM and TFA

(typically a 1:1 or similar ratio) at 0 °C.

Stir the solution at room temperature and monitor the reaction by TLC.

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated

aqueous solution of sodium bicarbonate.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the deprotected

carbocyclic nucleoside analogue. Further purification may be necessary depending on the

product's properties.

Conclusion
N-1-Boc-Amino-3-cyclopentene is a commercially accessible and highly valuable building

block for the synthesis of medicinally important carbocyclic nucleoside analogues. Its unique

structure allows for a range of chemical transformations to construct complex molecular

architectures with high stereocontrol. The protocols and workflow presented in this guide are

intended to provide a foundational understanding for researchers and professionals engaged in

the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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